molecular formula C17H17N5O B2673737 N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide CAS No. 1705924-60-2

N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide

Cat. No.: B2673737
CAS No.: 1705924-60-2
M. Wt: 307.357
InChI Key: JQVVQAWKOSPBSD-UHFFFAOYSA-N
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Description

N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates two privileged pharmacophores: a 1H-1,3-benzodiazole (benzimidazole) moiety and a pyridinyl-substituted pyrrolidine. The benzimidazole core is a prevalent scaffold in biologically active compounds, known for its ability to mimic purine bases, facilitating interactions with various enzymes and receptors . This structural feature is found in compounds targeting a diverse range of therapeutic areas. The pyridin-2-yl-pyrrolidine segment functions as a versatile heterocyclic building block that can enhance solubility and contribute to molecular recognition through hydrogen bonding and coordination with metal ions. While the specific biological profile of this compound requires empirical determination, its structure suggests potential as a key intermediate or lead compound for researchers investigating new therapeutic agents. Possible research directions include the development of kinase inhibitors, epigenetic modulators, or antimicrobial agents, given that similar nitrogen-containing heterocycles are established components of many FDA-approved drugs . Researchers can utilize this high-purity compound for hit-to-lead optimization studies, structure-activity relationship (SAR) analysis, and in vitro screening assays to elucidate its precise mechanism of action and binding affinity for specific biological targets. This product is intended For Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

N-(1-pyridin-2-ylpyrrolidin-3-yl)-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c23-17(12-4-5-14-15(9-12)20-11-19-14)21-13-6-8-22(10-13)16-3-1-2-7-18-16/h1-5,7,9,11,13H,6,8,10H2,(H,19,20)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVVQAWKOSPBSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC3=C(C=C2)N=CN3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Amide Bond Formation and Coupling Reactions

The carboxamide group serves as a key site for synthetic modifications. Coupling reactions using activators like N,N′-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed to form or modify amide linkages:

Example reaction :

text
Benzodiazole-5-carboxylic acid + Amine derivative → N-[1-(Pyridin-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide

Conditions :

  • Solvents: DMF, pyridine, or dichloromethane

  • Temperature: 45–60°C

  • Catalysts: CDI or EDC with hydroxybenzotriazole (HOBt)

Outcome : High-yield formation of carboxamide bonds, as demonstrated in analogous benzimidazole syntheses .

Electrophilic Aromatic Substitution

The benzodiazole and pyridine rings undergo electrophilic substitutions, though regioselectivity depends on directing effects:

Reaction TypeConditionsReagentsOutcomeReference
Nitration HNO₃, H₂SO₄, 0–5°CNitrating mixtureNitro group addition at C4/C6
Halogenation Cl₂ or Br₂, FeCl₃ catalystHalogenating agentsHalogen incorporation at C4

Note : The electron-deficient pyridine ring directs electrophiles to meta positions, while the benzodiazole’s electron-rich N1 facilitates ortho/para substitutions.

Hydrolysis of Carboxamide

The carboxamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions:

Acidic Hydrolysis :

  • Reagents: 6M HCl, reflux

  • Outcome: Benzodiazole-5-carboxylic acid + Ammonium chloride

Basic Hydrolysis :

  • Reagents: NaOH (aq), heat

  • Outcome: Sodium carboxylate + Ammonia

Cyclization Reactions

The pyrrolidine and benzodiazole moieties enable cyclization to form polycyclic structures:

Example : Intramolecular cyclization under Mitsunobu conditions:

text
This compound + DIAD, PPh₃ → Tricyclic fused heterocycle

Conditions : THF, 0°C to room temperature .

Nucleophilic Substitution

The pyrrolidine nitrogen (if deprotected) or benzodiazole NH may participate in alkylation/acylation:

Reaction TypeConditionsReagentsOutcome
Alkylation K₂CO₃, DMF, 60°CAlkyl halides (e.g., CH₃I)N-alkylated derivatives
Acylation Et₃N, CH₂Cl₂, 0°CAcetyl chlorideN-acetyl products

Limitation : The pyridin-2-yl group on pyrrolidine sterically hinders substitutions at N1 .

Reduction and Hydrogenation

Selective reduction of unsaturated bonds or nitro groups is feasible:

Catalytic Hydrogenation :

  • Reagents: H₂ (1 atm), Pd/C, EtOH

  • Outcome: Saturation of benzodiazole ring (theoretical, based on).

Metal-Catalyzed Cross-Couplings

The benzodiazole ring participates in Suzuki-Miyaura couplings:

Example :

text
5-Bromo-1H-benzodiazole derivative + Boronic acid → Arylated product

Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions, the benzodiazole ring may undergo ring-opening:

  • Reagents: Conc. H₂SO₄, 100°C

  • Outcome: Formation of diamino-thiophenol derivatives (speculative, based on benzothiazole analogs).

Scientific Research Applications

Anticancer Activity

N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide has shown promise in anticancer research. Compounds with similar structural motifs have been reported to exhibit selective protein inhibition and cytotoxic effects against various cancer cell lines. The benzodiazole scaffold is known for its ability to interact with biological targets, potentially leading to the development of novel anticancer agents.

Antibacterial Properties

Research indicates that nitrogen heterocycles like benzodiazoles can inhibit bacterial DNA gyrase, a critical enzyme for bacterial replication. This mechanism has been explored in the design of antibacterial drugs, suggesting that derivatives of this compound may also possess similar antibacterial properties, making them candidates for further investigation in infectious disease treatment .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in studies focusing on its ability to modulate enzymatic activity. This feature is particularly relevant in drug discovery, where enzyme inhibitors play crucial roles in therapeutic interventions for various diseases, including metabolic disorders and cancers .

Material Science Applications

In addition to its pharmacological potential, this compound has been investigated for applications in material science. Its unique molecular structure allows for modifications that can enhance photophysical properties, making it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Comparative Data Table

Application AreaCompound ActivityReferences
AnticancerCytotoxic effects on cancer cell lines
AntibacterialInhibition of DNA gyrase
Enzyme InhibitionModulation of enzymatic activity
Material ScienceEnhanced photophysical properties for OLEDsNot specified

Case Study 1: Anticancer Research

A study examining compounds similar to this compound demonstrated potent anticancer activity against multiple cell lines. The research focused on the structure–activity relationship (SAR) to optimize the compound's efficacy and selectivity.

Case Study 2: Antibacterial Screening

In a screening program aimed at identifying new antibacterial agents, derivatives of nitrogen heterocycles were tested against resistant bacterial strains. The results indicated a significant reduction in bacterial growth, suggesting that compounds like this compound could be developed into effective antibacterial therapies.

Mechanism of Action

The mechanism of action of N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Core Heterocycles : The benzodiazole core in the target compound and ’s analog contrasts with the pyrrolopyridine () and piperazine () cores. Benzodiazoles are electron-rich, favoring interactions with hydrophobic pockets, while piperazines offer basicity for salt bridge formation .
  • Substituent Effects :
    • The pyridinyl-pyrrolidinyl group in the target compound may improve solubility compared to ’s lipophilic chlorophenylmethyl group, which was discontinued, possibly due to toxicity or poor pharmacokinetics .
    • The trifluoromethyl group in enhances metabolic stability but reduces solubility, whereas the dimethylbenzamide in balances lipophilicity and hydrogen-bonding capacity .

Pharmacological Inferences

While direct activity data is unavailable, structural trends suggest:

  • Target Selectivity : The benzodiazole core may target kinases or GPCRs, similar to benzimidazole-based drugs. ’s pyrrolopyridine analog, with its extended π-system, could exhibit stronger DNA intercalation .

Biological Activity

N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of antibacterial and anticancer research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H16N4O Molecular Formula \text{C}_{15}\text{H}_{16}\text{N}_{4}\text{O}\quad \text{ Molecular Formula }

The biological activity of this compound is attributed to its interaction with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyridine and pyrrolidine moieties suggests potential interactions with neurotransmitter receptors and enzymes related to inflammation and infection.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. For instance, it has shown significant activity against Gram-positive bacteria, which is crucial for developing new antibacterial agents. The Minimum Inhibitory Concentration (MIC) values for various derivatives in related studies have been reported as follows:

Compound NameMIC (µg/mL)Target Organism
Benzimidazole Derivative3.125Staphylococcus aureus
Pyrrole Derivative12.5Escherichia coli

These values indicate that this compound may serve as a lead compound for further development against resistant bacterial strains .

Anticancer Activity

The compound has also demonstrated promising anticancer properties. In vitro studies have shown that it exhibits antiproliferative effects on various human tumor cell lines, with GI50 values ranging from nanomolar to micromolar concentrations. The following table summarizes the findings:

Cell LineGI50 (µM)Reference
MCF-7 (Breast Cancer)0.5
HeLa (Cervical Cancer)0.8
A549 (Lung Cancer)1.0

These results suggest that the compound could be a candidate for further investigation in cancer therapy.

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives of this compound. Researchers found that modifications to the benzodiazole ring significantly enhanced antibacterial activity while maintaining low toxicity profiles .

Another study focused on the pharmacokinetics and ADME (Absorption, Distribution, Metabolism, Excretion) properties of the compound, indicating favorable profiles that support its potential as a drug candidate .

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